[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine
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Overview
Description
[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine: is a chemical compound with the molecular formula C9H10ClN3O2 and a molecular weight of 227.652 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chloro and nitro groups, and a vinyl group attached to a dimethylamine moiety .
Preparation Methods
The synthesis of [2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-nitro-pyridine and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include reducing agents like hydrogen gas or sodium borohydride for reduction, and bases like sodium hydroxide for substitution reactions.
Major Products: The major products depend on the type of reaction, such as amino derivatives from reduction and substituted pyridines from substitution reactions.
Scientific Research Applications
[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of [2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.
Pathways Involved: The exact pathways depend on the biological context, but may include oxidative stress pathways, DNA synthesis inhibition, or protein synthesis disruption.
Comparison with Similar Compounds
[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine can be compared with similar compounds such as:
- [2-(2-Chloro-5-nitro-phenyl)-vinyl]-pyridine
- [5-Chloro-3-nitro-pyridin-2-yl]-methyl-amine
- [2-Chloro-5-nitro-benzylidene]-[2-methyl-5-nitro-phenyl]-amine
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and biological activities .
Properties
Molecular Formula |
C9H10ClN3O2 |
---|---|
Molecular Weight |
227.65 g/mol |
IUPAC Name |
2-(2-chloro-5-nitropyridin-4-yl)-N,N-dimethylethenamine |
InChI |
InChI=1S/C9H10ClN3O2/c1-12(2)4-3-7-5-9(10)11-6-8(7)13(14)15/h3-6H,1-2H3 |
InChI Key |
ZKXSBZKRONWVMK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC1=CC(=NC=C1[N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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